(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 265977-72-8
VCID: VC7963424
InChI: InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18-
SMILES: C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.: 265977-72-8

Cat. No.: VC7963424

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.9

* For research use only. Not for human or veterinary use.

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide - 265977-72-8

Specification

CAS No. 265977-72-8
Molecular Formula C21H21ClN2O2
Molecular Weight 368.9
IUPAC Name N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18-
Standard InChI Key FGCZYICKZZNEEU-HNENSFHCSA-N
Isomeric SMILES C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3
SMILES C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Canonical SMILES C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide features a benzamide group linked to a chlorinated phenyl-substituted enone system and a piperidine ring. The Z-configuration at the double bond between C1 and C2 imposes steric constraints that influence its three-dimensional conformation and intermolecular interactions . Key structural components include:

  • Benzamide moiety: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.

  • Chlorinated phenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially modulating receptor binding.

  • Piperidine ring: Introduces basicity and conformational flexibility, critical for membrane permeability.

The compound’s IUPAC name, N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide, reflects these structural nuances .

Physicochemical Characteristics

Table 1 summarizes critical physicochemical parameters:

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClN₂O₂
Molecular Weight368.86 g/mol
Boiling Point597.5°C at 760 mmHg
SolubilitySoluble in organic solvents
Storage Conditions2–8°C, sealed, moisture-free

The compound’s low aqueous solubility necessitates formulation in dimethyl sulfoxide (DMSO) or similar solvents for biological testing . Its stability under refrigeration supports long-term storage, though repeated freeze-thaw cycles should be avoided .

Synthetic Methodologies

General Synthesis Strategies

Synthetic routes to (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide often involve multi-step condensation and cyclization reactions. A representative approach includes:

  • Formation of the enone scaffold: Reacting 1-chloro-1-phenylpropan-1-one with piperidine under basic conditions yields the 3-piperidin-1-ylpropenone intermediate.

  • Benzamide conjugation: Coupling the enone with benzoyl chloride via nucleophilic acyl substitution introduces the benzamide group.

  • Stereochemical control: The Z-isomer is isolated using chromatographic techniques, leveraging polarity differences between geometric isomers .

Optimization Challenges

Key challenges include minimizing byproducts from competing E-isomer formation and ensuring high enantiomeric purity. Catalytic asymmetric synthesis methods remain underexplored but could enhance yield and selectivity.

CompoundStructural FeaturesBioactivity
N-BenzoylpiperidineLacks chlorination and enoneAntimicrobial (MIC = 8 μg/mL)
4-ChlorobenzamideSimplified benzamide derivativeAnticancer (IC₅₀ = 50 μM)
(Z)-Target CompoundChlorinated enone + piperidineBroad-spectrum inhibition

The chlorinated enone system in (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may confer enhanced electrophilicity and target engagement compared to simpler analogs .

Future Research Directions

Structural Optimization

  • Piperidine substitution: Introducing electron-donating groups (e.g., methyl) could enhance blood-brain barrier penetration.

  • Prodrug strategies: Masking the enone moiety with ester groups may improve oral bioavailability.

Target Deconvolution

High-throughput screening against kinase libraries and GPCR panels is warranted to identify primary targets. CRISPR-Cas9 knockout studies could validate putative mechanisms .

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